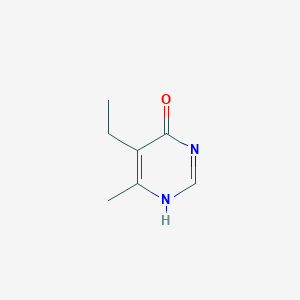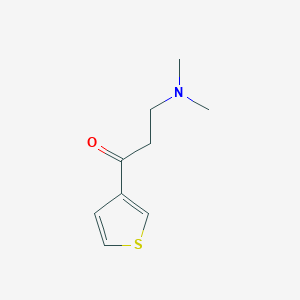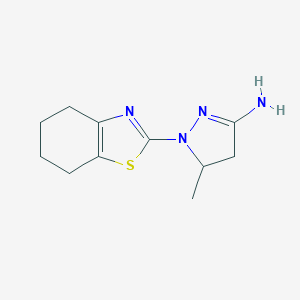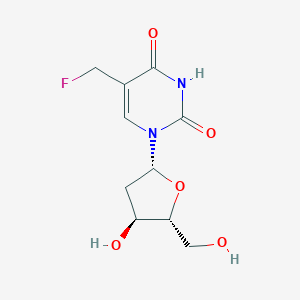![molecular formula C11H15NO2 B009888 Methyl 3-[4-(aminomethyl)phenyl]propanoate CAS No. 100511-78-2](/img/structure/B9888.png)
Methyl 3-[4-(aminomethyl)phenyl]propanoate
説明
Synthesis Analysis
The synthesis of related compounds often involves innovative methods, such as the use of α,ω-(phenylseleno) carbonyl compounds for sequential ring-closing metathesis and radical cyclization, leading to bicyclic products (Clive & Cheng, 2001). Additionally, methyl 2-hydroxyimino-3-phenyl-propionate has been synthesized as a precursor for α-amino acids, showcasing the importance of such intermediates in organic synthesis (Li et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to Methyl 3-[4-(aminomethyl)phenyl]propanoate has been extensively analyzed through crystallography, revealing intricate details about their geometry and intermolecular interactions. For instance, the crystal structure of methyl 2-hydroxyimino-3-phenyl-propionate elucidates the presence of inter-molecular hydrogen bonds, offering insights into the stability and reactivity of such compounds (Li et al., 2009).
Chemical Reactions and Properties
Methyl 3-[4-(aminomethyl)phenyl]propanoate and its derivatives participate in a variety of chemical reactions, highlighting their versatility. For example, reactions involving phenylseleno analogues demonstrate the potential for creating bicyclic structures through metathesis and cyclization (Clive & Cheng, 2001). These reactions underscore the compound's significance in synthetic chemistry, particularly in constructing complex molecular architectures.
Physical Properties Analysis
The physical properties of methyl 3-[4-(aminomethyl)phenyl]propanoate derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various solvents and conditions. These properties are determined through spectroscopic and crystallographic methods, providing a basis for their application in synthesis and material science.
Chemical Properties Analysis
The chemical properties of methyl 3-[4-(aminomethyl)phenyl]propanoate, including its reactivity, stability, and functional group transformations, are central to its utility in organic synthesis. The compound's ability to undergo transformations, such as nitrosation and oximation, as well as its role in forming intermolecular hydrogen bonds, illustrates its versatility and applicability in creating a wide range of chemical entities (Li et al., 2009).
科学的研究の応用
Chemistry and Synthesis of Heterocycles
- Chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones : This review highlights the reactivity of certain derivatives, useful as building blocks for synthesizing heterocyclic compounds, including a variety of heterocycles such as pyrazolo-imidazoles and spiropyridines. The unique reactivity offers mild reaction conditions for generating versatile dyes from a broad range of precursors, indicating potential application areas in dye synthesis and heterocyclic chemistry (Gomaa & Ali, 2020).
Flavor Compounds in Foods
- Branched chain aldehydes in foods : Reviews the production and degradation of branched aldehydes from amino acids, crucial for the flavor in both fermented and non-fermented food products. This suggests applications in food science, particularly in enhancing or controlling flavors through biochemical pathways (Smit, Engels, & Smit, 2009).
Anticancer Agents
- Cinnamic Acid Derivatives : The review on cinnamic acid and its derivatives in anticancer research points out their potential as traditional and recent synthetic antitumor agents, indicating a possible application in developing new cancer treatments based on chemical modification and reactivity of these compounds (De, Baltas, & Bedos-Belval, 2011).
特性
IUPAC Name |
methyl 3-[4-(aminomethyl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-5H,6-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZWLJLXFNYXKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328696 | |
| Record name | Methyl 3-[4-(aminomethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[4-(aminomethyl)phenyl]propionate | |
CAS RN |
100511-78-2 | |
| Record name | Methyl 3-[4-(aminomethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4-Phenylmethoxyphenyl)methylideneamino]thiourea](/img/structure/B9805.png)
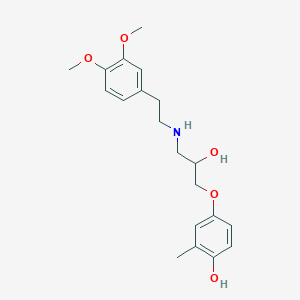
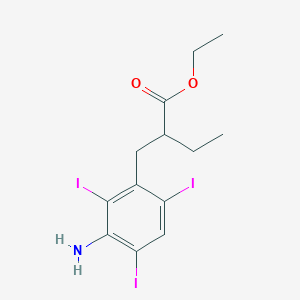
![3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine](/img/structure/B9815.png)
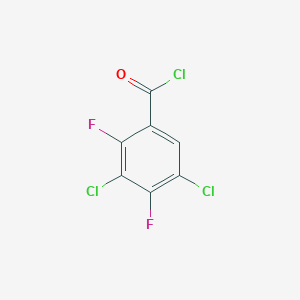
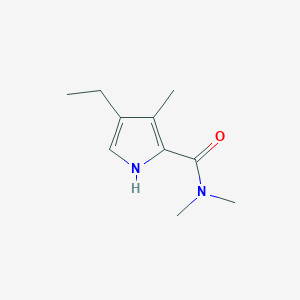
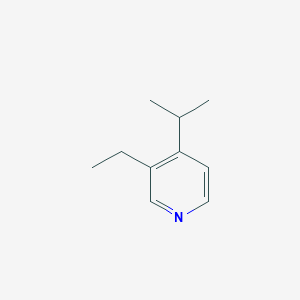
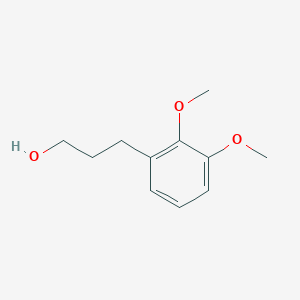
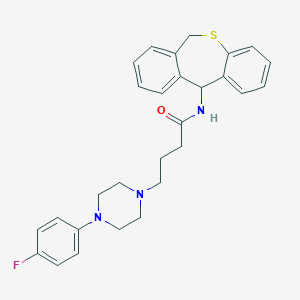
![5-Oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid](/img/structure/B9827.png)
